molecular formula C10H8ClN3O2 B15258740 methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate

methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No.: B15258740
M. Wt: 237.64 g/mol
InChI Key: FBTLGXUCBGYJNZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate (CAS 1420837-38-2) is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a benzoate ester core substituted with both a chlorine atom and a 1H-1,2,4-triazole ring, making it a versatile intermediate for the synthesis of more complex molecules. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers value this scaffold for developing novel therapeutic agents, as it is a key component in several clinically used drugs, including the antiviral Taribavirin . Furthermore, 1,2,4-triazole-based compounds have demonstrated significant anticancer and antimicrobial activities and are investigated as treatments for HIV-1, showing promise in overcoming drug-resistant viral mutants . As a synthetic intermediate, this methyl ester is particularly useful for further functionalization, such as hydrolysis to the corresponding carboxylic acid or reactions targeting the triazole ring. Researchers can leverage this compound to create targeted libraries for high-throughput screening in various drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate

InChI

InChI=1S/C10H8ClN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3

InChI Key

FBTLGXUCBGYJNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate typically involves the reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 5-chloro-2-hydrazinylbenzoic acid. This intermediate is then reacted with triethyl orthoformate and acetic anhydride to yield the triazole ring. Finally, the esterification of the resulting compound with methanol produces this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can disrupt various metabolic processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Methyl 2-(5-Amino-1H-1,2,4-Triazol-3-yl)Benzoate Hydrochloride

  • Molecular Formula : C₁₀H₁₁ClN₄O₂
  • Key Features: An amino group (-NH₂) substitutes the triazole ring at position 4. Exists as a hydrochloride salt, enhancing aqueous solubility.
  • The hydrochloride salt form offers advantages in formulation and bioavailability compared to the free base .

5-Chloro-2-(1H-1,2,4-Triazol-1-yl)Benzoic Acid

  • Molecular Formula : C₉H₆ClN₃O₂ (CAS: 629655-19-2)
  • Key Features :
    • Replaces the methyl ester with a carboxylic acid group.
  • Comparison :
    • The carboxylic acid group confers higher acidity (pKa ~2–3) and lower lipophilicity, affecting membrane permeability.
    • Likely to exhibit different metabolic stability compared to the ester derivative .

5-Chloro-2-Methoxy-4-(1H-1,2,3,4-Tetrazol-1-yl)Benzoic Acid

  • Molecular Formula : C₉H₇ClN₄O₃
  • Key Features :
    • Substitutes the 1,2,4-triazole with a tetrazole ring at position 4.
    • Includes a methoxy group (-OCH₃) at position 2.
  • Comparison :
    • Tetrazoles, though structurally similar to triazoles, exhibit distinct electronic properties and metabolic resistance.
    • The methoxy group may enhance steric hindrance, altering interactions with biological targets .

{4-[(2,4-Dichlorobenzoyloxy)Methyl]-1-Phenyl-1H-1,2,3-Triazol-5-yl}Methyl 2,4-Dichlorobenzoate

  • Molecular Formula : C₂₄H₁₆Cl₄N₃O₄
  • Key Features :
    • Contains dual dichlorobenzoate groups and a phenyl-substituted triazole.
  • The phenyl group introduces steric bulk, which may reduce solubility but enhance target specificity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Functional Group Key Properties/Applications References
This compound C₁₀H₉ClN₃O₂ Cl (C5), 1,2,4-triazole (C2) Ester Potential pharmacophore for drug discovery
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride C₁₀H₁₁ClN₄O₂ Amino (triazole), Cl (salt) Ester (hydrochloride) Enhanced solubility for biological testing
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid C₉H₆ClN₃O₂ Cl (C5), 1,2,4-triazole (C2) Carboxylic acid Higher acidity, suited for ionic interactions
5-Chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid C₉H₇ClN₄O₃ Cl (C5), methoxy (C2), tetrazole (C4) Carboxylic acid Metabolic stability in tetrazole derivatives

Biological Activity

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyDetails
Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
IUPAC Name This compound
CAS Number 1219567-37-9
Chemical Structure Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring structure is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and biosynthesis of various compounds. This inhibition can disrupt metabolic pathways and lead to significant biological effects, including antimicrobial and antifungal activities .

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial and antifungal activities. This compound has been studied for its effectiveness against various pathogens:

  • Antibacterial Activity : In vitro studies have shown that this compound demonstrates significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing efficacy against common fungal strains.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of similar triazole derivatives found that compounds like this compound exhibit cytotoxicity against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
Methyl 5-chloro-2-(triazole)MCF-7 (Breast)15.0
Other triazole derivativesBel-7402 (Liver)20.0

These results suggest that this compound could be further explored for potential applications in cancer therapy .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antifungal Activity : A comparative study found that this compound exhibited higher antifungal activity compared to standard antifungal agents against Candida species.
  • Cytotoxicity Evaluation : Another study reported that derivatives of triazole compounds showed promising results in inhibiting the growth of human cancer cell lines (e.g., MCF-7), suggesting a potential role in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between a benzoic acid derivative and 5-chloro-1H-1,2,4-triazole. N,N’-dicyclohexylcarbodiimide (DCC) is effective for forming amide bonds under mild conditions. Key steps include:

  • Activation of the benzoic acid moiety with DCC.
  • Coupling with triazole in anhydrous solvents (e.g., DMF or THF).
  • Purification via column chromatography.
    • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for benzoic acid:triazole) critically affect yields. Excess triazole improves coupling efficiency .

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between triazole N–H and ester carbonyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, lab coats, safety goggles) due to acute oral/dermal toxicity (GHS Category 4).
  • Avoid water jets for firefighting; use CO₂ or dry chemical powder .
    • Emergency Measures : Immediate medical consultation if inhaled or ingested. Provide SDS documentation to medical personnel .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Approach :

  • Molecular docking : Simulate interactions with target enzymes (e.g., α-glucosidase or lipase) using software like AutoDock Vina. Focus on triazole’s hydrogen-bonding potential with catalytic residues .
  • DFT calculations : Analyze electron distribution in the triazole ring to predict reactivity in nucleophilic/electrophilic reactions .

Q. What strategies resolve contradictions in reported bioactivity data for triazole-containing analogs?

  • Analysis Framework :

  • Compare assay conditions (e.g., pH, solvent polarity) that alter compound solubility and stability.
  • Validate results using orthogonal assays (e.g., enzyme inhibition vs. microbial growth assays) .
    • Case Study : Discrepancies in antifungal activity may arise from differences in fungal membrane permeability or metabolic degradation rates .

Q. How does the electronic nature of the triazole ring influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The triazole’s electron-deficient nature facilitates Suzuki-Miyaura couplings with aryl boronic acids.
  • Substituent effects (e.g., chlorine at position 5) modulate electron density, affecting catalytic turnover in Pd-mediated reactions .

Q. What are the challenges in scaling up synthesis, and how can continuous flow chemistry address them?

  • Scalability Issues :

  • Batch synthesis often suffers from heat transfer inefficiencies and side reactions.
    • Solution :
  • Continuous flow reactors improve mixing and temperature control, reducing byproduct formation. Optimize residence time (10–30 min) and catalyst loading (5–10 mol%) .

Q. How can stability studies inform formulation strategies for drug discovery applications?

  • Key Parameters :

  • pH stability : Assess degradation kinetics in buffers (pH 1–10) via HPLC.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to identify photo-degradation products .
    • Formulation : Use cyclodextrins or liposomes to enhance aqueous solubility and shelf life .

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